molecular formula C14H8BrNO2S B2992050 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-85-3

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No.: B2992050
CAS No.: 877811-85-3
M. Wt: 334.19
InChI Key: OETKRXWMAKTOSD-UHFFFAOYSA-N
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Description

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one is a heterocyclic compound that features a benzoyl group attached to a benzo[c]isothiazol-3(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-bromobenzoyl chloride with benzo[c]isothiazol-3(1H)-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide, while oxidation might introduce a carboxyl group.

Scientific Research Applications

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: An aromatic heterocyclic compound with a similar core structure but lacking the bromobenzoyl group.

    Isothiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring, but with different substitution patterns.

    Benzotriazole: A related compound with a triazole ring fused to a benzene ring.

Uniqueness

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-bromobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETKRXWMAKTOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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